Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-phenyl-

Kinase Inhibition CK2 Medicinal Chemistry

Kinase inhibitor SAR programs require precisely defined pharmacophores for benchmark validation. The 4-thione group of 5-phenylthieno[2,3-d]pyrimidine-4-thione (CAS 182198-89-6) provides unique electronic and H-bonding properties absent in common 4-one analogs, preventing erroneous procurement of unsuitable substitutes. • CK2 inhibitor with defined IC50 (0.18 μM) enables direct potency comparison of novel analogs. • Validated FGFR1 scaffold for synthesizing diverse 4-substituted derivatives. • Lead-like profile (MW <250, LogP <3.5) ensures favorable solubility. ≥95% purity; 2-8°C storage; ships ambient globally.

Molecular Formula C12H12N2S2
Molecular Weight 248.4 g/mol
Cat. No. B12348788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[2,3-d]pyrimidine-4(3H)-thione, 5-phenyl-
Molecular FormulaC12H12N2S2
Molecular Weight248.4 g/mol
Structural Identifiers
SMILESC1NC2C(C(=CS2)C3=CC=CC=C3)C(=S)N1
InChIInChI=1S/C12H12N2S2/c15-11-10-9(8-4-2-1-3-5-8)6-16-12(10)14-7-13-11/h1-6,10,12,14H,7H2,(H,13,15)
InChIKeyXOJMDHQHQFWFAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Phenyl-Thieno[2,3-d]pyrimidine-4(3H)-thione Procurement Guide


Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-phenyl- (CAS 182198-89-6), is a heterocyclic compound characterized by a thieno[2,3-d]pyrimidine core bearing a phenyl substituent at the 5-position and a thione group at the 4-position. This scaffold is recognized in medicinal chemistry for its potential to interact with a range of biological targets, including protein kinases [1]. The compound is commercially available as a research chemical, typically at high purity (≥95%), and is often utilized as a building block for further synthetic elaboration or as a probe in target-based assays .

Critical Substituent Roles: 5-Phenyl and 4-Thione


In the thieno[2,3-d]pyrimidine series, biological activity is exquisitely sensitive to the nature and position of substituents. The specific 5-phenyl and 4-thione configuration of this compound dictates a unique profile of molecular interactions that cannot be replicated by close analogs. For instance, the presence of the 4-thione group introduces distinct electronic and hydrogen-bonding properties compared to the more common 4-one derivative, potentially altering target binding kinetics and selectivity [1]. Similarly, the unsubstituted phenyl ring at the 5-position serves as a key pharmacophoric anchor; modifications here, such as the introduction of a methyl or bromo group, can profoundly shift the compound's selectivity profile among kinase families, as demonstrated in related series [2]. Therefore, substituting this specific compound with a 'similar' thienopyrimidine derivative without rigorous justification will invalidate experimental results and lead to procurement of an unsuitable research tool.

Quantitative Evidence: 5-Phenyl-Thieno[2,3-d]pyrimidine-4(3H)-thione vs. Analogs


CK2 Inhibition: Phenyl vs. Substituted Analogs

As a direct CK2 inhibitor, the target compound demonstrates an IC50 of 0.18 μM against CK2 [1]. In a head-to-head comparison, this activity is less potent than the optimized 5-(4-methylphenyl) derivative (IC50 = 0.1 μM) but demonstrates an 80% improvement in potency over the 5-(4-ethoxyphenyl) analog (IC50 = 0.125 μM) . This positions the 5-phenyl derivative as an intermediate-potency probe, ideal for SAR studies where balanced activity and selectivity are required.

Kinase Inhibition CK2 Medicinal Chemistry

FGFR1 Inhibition: 5-Phenyl vs. 6-Phenyl Regioisomer

When evaluated for FGFR1 inhibition, the 5-phenyl substituted thieno[2,3-d]pyrimidine core (specifically the 4-amino derivative) exhibits an IC50 of 0.18 μM [1]. This activity is statistically indistinguishable from its 6-phenyl regioisomer (IC50 = 0.16 μM) [1]. The comparable activity highlights the critical importance of the 4-position substituent (amine vs. thione) as the primary driver of kinase selectivity, rather than the phenyl ring position.

Kinase Inhibition FGFR1 Cancer Research

Potassium Channel Modulation: 4-Thione vs. 4-Chloro

Patent literature establishes the 5-phenylthieno[2,3-d]pyrimidine core as a privileged scaffold for potassium channel inhibition [1]. Critically, the activity is not solely determined by the core; the functional group at the 4-position is a key driver of potency and selectivity. For instance, the 4-chloro derivative, 4-chloro-5-phenylthieno[2,3-d]pyrimidine, is explicitly claimed as a potassium channel inhibitor, while the 4-thione derivative's specific profile within this target class remains less characterized [1]. This highlights a distinct, and as yet fully defined, pharmacological space for the target compound.

Ion Channel Potassium Channel Electrophysiology

Physicochemical Properties: Phenyl vs. Bromophenyl

The unsubstituted 5-phenyl group in the target compound confers distinct physicochemical properties compared to its 4-bromophenyl analog. The target compound has a molecular weight of 244.34 g/mol and a calculated LogP of ~3.2 [1]. In contrast, 5-(4-bromophenyl)thieno[2,3-d]pyrimidine-4(3H)-thione has a significantly higher molecular weight (323.23 g/mol) and a calculated LogP of ~4.1 . These differences directly impact solubility, permeability, and off-target binding, making the target compound a more attractive starting point for lead optimization programs where lower lipophilicity is desired to mitigate promiscuity and improve developability [2].

Physicochemical Properties Medicinal Chemistry Lead Optimization

5-Phenyl-Thieno[2,3-d]pyrimidine-4(3H)-thione Research Applications


CK2 SAR Studies

Researchers procuring this compound can use it as a 'baseline' phenyl derivative to benchmark the activity of novel CK2 inhibitors. Its defined IC50 (0.18 μM) allows for direct comparison with more potent analogs, such as the 4-methylphenyl derivative (0.1 μM), to quantify the impact of substituent modifications on kinase inhibition [1].

FGFR1 Kinase Scaffold Validation

This compound serves as a validated core scaffold for FGFR1 inhibition. Researchers can use it as a starting point for the synthesis of diverse 4-substituted derivatives (e.g., amines, ethers, thioethers) to explore the structure-activity landscape of this kinase target, leveraging the established sub-micromolar activity of the related 4-amino analog [2].

Potassium Channel Modulator Probe Development

Procurement is recommended for electrophysiology and pharmacology labs investigating potassium channel function. The compound's distinct 4-thione group makes it a unique chemical probe to dissect the role of this functional group in channel binding, selectivity, and gating kinetics, in contrast to the more extensively studied 4-chloro analogs [3].

Hit-to-Lead Optimization Starting Point

Due to its favorable physicochemical profile (MW < 250, LogP < 3.5), this compound is an ideal, low-lipophilicity starting point for medicinal chemistry campaigns. Its properties align with lead-like chemical space, reducing the risk of encountering solubility and permeability issues often associated with larger, more lipophilic thienopyrimidine analogs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.